2-(2,4-Dimethylphenyl)-2-fluoroacetic acid
Description
Contextual Importance of Fluorine in Organic Synthesis
Fluorine, the most electronegative element, imparts unique properties to organic molecules upon its inclusion. chemscene.com Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can profoundly alter a molecule's physicochemical properties. bldpharm.comresearchgate.net In the realm of drug discovery, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins, and modulate the acidity (pKa) of nearby functional groups. chemscene.com These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The use of the fluorine-18 (B77423) isotope is also crucial in the development of tracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. chemscene.com
Overview of α-Fluoroaryl Acetic Acid Scaffolds
The α-fluoroaryl acetic acid scaffold, characterized by a fluorine atom and an aryl group attached to the carbon atom adjacent to a carboxylic acid, represents a significant class of fluorinated organic compounds. This structural motif is of particular interest in medicinal chemistry. The presence of the α-fluoro group can influence the acidity of the carboxylic acid and introduce conformational constraints. The synthesis of these compounds often involves specialized fluorinating agents and reaction conditions to selectively introduce the fluorine atom at the α-position. wikipedia.orgnih.gov
Research Landscape of 2-(2,4-Dimethylphenyl)-2-fluoroacetic Acid
Currently, the publicly available research specifically dedicated to this compound is limited. The compound is primarily available through various chemical suppliers, indicating its use in chemical synthesis, likely as a building block or intermediate. Detailed studies on its synthesis, characterization, and specific applications are not extensively reported in peer-reviewed scientific literature. Its chemical properties can be inferred from its structure and comparison with other α-fluoroaryl acetic acids.
Below is a table summarizing the basic properties of this compound:
| Property | Value |
| CAS Number | 1507659-88-2 |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| Topological Polar Surface Area | 37.3 Ų |
| LogP | 2.39864 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
Note: The LogP and Topological Polar Surface Area values are computationally derived.
Structure
3D Structure
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H11FO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,1-2H3,(H,12,13) |
InChI Key |
DJVJYROUKRJLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)F)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,4 Dimethylphenyl 2 Fluoroacetic Acid and Analogues
Direct C–H Fluorination Strategies
Direct C–H fluorination represents a highly efficient and atom-economical approach to synthesizing α-fluoro aryl acetic acids. This method avoids the pre-functionalization of the substrate, thereby streamlining the synthetic process.
Boron-Catalyzed α-C–H Fluorination of Aryl Acetic Acids
A significant advancement in direct C–H fluorination is the use of boron catalysts. rsc.org Research has demonstrated that the catalytic α-C–H fluorination of aryl acetic acids can be achieved with good functional group tolerance. rsc.org This method allows for the synthesis of a series of α-fluoro aryl acetic acids in a single step with high yields, reaching up to 96%. rsc.org
The reaction is typically performed in the presence of a boron catalyst and an electrophilic fluorinating agent, such as Selectfluor. dntb.gov.ua Various boron catalysts have been screened, including (AcO)4B2O, PhB(OH)2, B(OH)3, C6F5B(OH)2, and B2pin2. rsc.org The choice of catalyst, base, and solvent can be optimized to maximize the yield of the desired product. rsc.org For instance, the use of (AcO)4B2O as a catalyst with DBU as a base in toluene (B28343) at 40 °C has been shown to be effective. rsc.org This catalytic system has been successfully applied to the synthesis of bioactive molecules and the modification of profen drugs, and the reaction can be performed on a gram scale. rsc.org
Table 1: Screening of Catalysts and Fluorinating Agents for α-C–H Fluorination
| Entry | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 1 | (AcO)4B2O | DBU | 88 |
| 2 | PhB(OH)2 | DBU | 64 |
| 3 | B(OH)3 | DBU | 74 |
| 4 | C6F5B(OH)2 | DBU | 66 |
| 5 | B2pin2 | DBU | 60 |
Reactions were performed with aryl acetic acid (0.10 mmol), Selectfluor (0.10 mmol), catalyst (20 mol%), and DBU (2.5 equiv) in toluene (1.0 mL) at 40 °C under N2 for 24 h. Yields were determined by 1H NMR. rsc.org
Mechanistic Postulations in Catalytic C–H Fluorination
The mechanism of boron-catalyzed C–H fluorination is thought to involve the formation of a boron enolate. The reversible formation of a boron carboxylate is key to acidifying the α-protons, which facilitates enolization with a mild organic base. nih.gov This enolate then reacts with an electrophilic fluorine source. Density functional theory (DFT) calculations have been employed to gain deeper insight into the catalytic mechanism of fluorination reactions involving other elements like bismuth, which also proceed through transmetallation, oxidative addition, and reductive elimination steps. nih.gov While the precise mechanism for boron-catalyzed C-H fluorination is still under investigation, the intermediacy of a boron enolate is a well-supported hypothesis. nih.gov
Electrophilic Fluorination via Activated Intermediates
An alternative to direct C–H functionalization involves the generation of activated intermediates, such as silyl (B83357) ketene (B1206846) acetals, which are then subjected to electrophilic fluorination.
Fluorination of Silyl Ketene Acetals
The fluorination of silyl ketene acetals provides a general and practical method for the preparation of α-fluoro-α-arylcarboxylic acids. researchgate.netlookchem.com In this approach, the aryl acetic acid is first converted to a bis-silyl ketene acetal (B89532) by reaction with a silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl), and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.netlookchem.com The resulting silyl ketene acetal is then directly fluorinated with an electrophilic fluorinating reagent. researchgate.netlookchem.com
This methodology has been shown to be effective for a range of electron-rich and electron-poor aromatic substrates, with conversions greater than 95% often observed. lookchem.com The use of the more robust TBS group over TMS (trimethylsilyl) can lead to cleaner reactions with minimal hydrolysis back to the starting aryl acetic acid. lookchem.com This process is attractive for large-scale production due to the use of inexpensive reagents and the high efficiency of the transformation. lookchem.com
Table 2: Fluorination of Bis-TBS Silyl Ketene Acetals with Selectfluor®
| Starting Aryl Acetic Acid | Product | Conversion (%) |
|---|---|---|
| 2-Phenylacetic acid | 2-Fluoro-2-phenylacetic acid | >95 |
| 2-(4-Methoxyphenyl)acetic acid | 2-Fluoro-2-(4-methoxyphenyl)acetic acid | >95 |
| 2-(4-Chlorophenyl)acetic acid | 2-Fluoro-2-(4-chlorophenyl)acetic acid | >95 |
Reactions were performed by treating the bis-TBS silyl ketene acetal with Selectfluor® in MeCN. lookchem.com
Utilization of Electrophilic Fluorinating Reagents
A variety of electrophilic fluorinating reagents are available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor being among the most common. brynmawr.eduwikipedia.org These reagents contain a nitrogen-fluorine (N-F) bond and act as a source of electrophilic fluorine. wikipedia.org
Selectfluor, a 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) salt, is a highly reactive and versatile fluorinating agent. numberanalytics.commdpi.com It is a stable, crystalline solid that is relatively safe to handle and can be used to fluorinate a wide range of substrates, including silyl ketene acetals. researchgate.netmdpi.com NFSI is another effective, albeit milder, fluorinating agent that has a broad substrate scope. brynmawr.eduwikipedia.org The choice of fluorinating agent can depend on the specific substrate and desired reaction conditions. Kinetic studies have shown that these fluorination reactions typically follow second-order kinetics, consistent with a direct attack of the nucleophile on the fluorine atom. acs.org
Radical-Mediated Synthetic Pathways
Radical-mediated reactions offer another avenue for the synthesis of α-fluoroacetic acids. These methods often involve the generation of a radical at the α-position, which then reacts with a fluorine source.
Visible light-promoted photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.govacs.org For instance, the direct conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides can be achieved through a photon-induced decarboxylation strategy. nih.govacs.org In this process, the photocatalyst, upon excitation by visible light, oxidizes a carboxylate to form a carboxyl radical, which then undergoes rapid CO2 extrusion to generate an alkyl radical. This radical is subsequently trapped by a fluorinating reagent to yield the fluoroalkane. nih.govacs.org While this specific method focuses on decarboxylative fluorination, the underlying principles of photoredox-mediated radical generation could potentially be adapted for the direct α-fluorination of aryl acetic acids or their derivatives. Further research in this area may lead to the development of novel radical-based synthetic routes to 2-(2,4-Dimethylphenyl)-2-fluoroacetic acid.
Photoredox Catalytic Approaches to α-Fluoroaryl Acetic Acid Derivatives
Visible-light photoredox catalysis has emerged as a powerful and mild strategy for the formation of C-F bonds. This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes to activate substrates and reagents for fluorination.
Recent research has demonstrated the synthesis of α-fluoroarylacetic amides and acetates through photoredox nickel-catalyzed coupling reactions. These methods offer a versatile pathway to a range of α-fluoroaryl carbonyl compounds under mild conditions. researchgate.net Another significant advancement is the photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives. This metal-free method allows for the regioselective synthesis of α-fluoro-α-amino acid derivatives by engaging alkyl radicals in a conjugate addition, followed by fluorination. nih.govcornell.edu The use of a highly oxidizing organic photocatalyst enables the incorporation of a wide variety of non-stabilized alkyl radicals derived from commercially available alkyltrifluoroborates. nih.govcornell.edu
The general mechanism for these transformations involves the excitation of a photocatalyst by visible light, which then engages in an electron transfer with a substrate or a radical precursor. nih.gov For instance, in the carbofluorination of dehydroalanine, an excited photocatalyst reductively quenches an alkyltrifluoroborate to generate an alkyl radical. This radical then adds to the dehydroalanine, and the resulting radical intermediate is subsequently trapped by a fluorine source like Selectfluor to yield the α-fluoro-α-amino acid product. nih.gov
Single-Electron Transfer Mechanisms in Fluorination
Single-electron transfer (SET) is a fundamental mechanistic principle underpinning many modern fluorination reactions, particularly those employing photoredox catalysis. In these processes, a photocatalyst, upon excitation by light, can act as either a potent oxidant or reductant, facilitating the generation of radical intermediates that are key to the C-F bond formation.
For example, in the deconstructive fluorination of cyclic amines mediated by silver(I), a proposed mechanism involves an initial SET from a ligated silver(I) complex to an electrophilic fluorine source. This generates a highly reactive Ag(II) center and a radical dication. nih.gov The Ag(II) species then oxidizes the amine substrate through another SET event, initiating a cascade that ultimately leads to a fluorinated product. nih.gov This highlights how sequential SET events can be harnessed to drive complex chemical transformations.
Similarly, in photoredox-catalyzed processes for the synthesis of α-fluoro-α-amino acids, the excited photocatalyst initiates an SET with an alkyltrifluoroborate to produce an alkyl radical. nih.gov This radical then participates in the desired bond-forming event. The efficiency and selectivity of these reactions are often dictated by the redox potentials of the photocatalyst and the substrates involved. The cleavage of certain bonds in fluorinated acetic acid esters can also be triggered by slow electrons, which can be considered a form of single-electron transfer, leading to various bond cleavages and hydrogen transfer reactions. researchgate.net
Asymmetric Synthesis and Stereocontrol in α-Fluoroaryl Acetic Acid Formation
The introduction of a fluorine atom at a stereocenter adds a layer of complexity to the synthesis of α-fluoroaryl acetic acids, making stereocontrol a critical challenge. Researchers have developed several elegant strategies to achieve high levels of enantioselectivity.
Enantioselective Catalytic Fluorination
Enantioselective catalytic fluorination represents a direct and atom-economical approach to chiral α-fluoroaryl acetic acid derivatives. A notable example is the use of a nickel(II)-BINAP catalytic system for the asymmetric fluorination of α-aryl acetic acid derivatives. acs.orgnih.gov This method achieves good to excellent yields and enantioselectivities (up to 88% ee) for a variety of α-aryl substrates. acs.org The reaction's success hinges on the use of a chiral phosphine (B1218219) ligand (BINAP), a silyl triflate additive, and a base. The silyl triflate is proposed to generate a dicationic nickel triflate complex and enhance the reactivity of the fluorinating agent, N-fluorobenzenesulfonimide (NFSI). acs.org
Another strategy involves a "dual activation" approach where a chiral Lewis base catalyst, such as a cinchona alkaloid derivative, is combined with a transition metal Lewis acid co-catalyst. acs.org This combination catalytically generates a metal-coordinated, chiral ketene enolate, which is then fluorinated by NFSI. This method has been successfully applied to the α-fluorination of acid chlorides, affording optically active carboxylic acid derivatives. acs.org
Below is a table summarizing the results of a Nickel-catalyzed asymmetric fluorination of α-aryl acetic acid derivatives.
| R | X | Catalyst (mol %) | Yield (%) | ee (%) |
| Ph | S | 5 | 99 | 88 |
| 4-MeO-C6H4 | S | 5 | 99 | 86 |
| 4-F-C6H4 | S | 5 | 99 | 87 |
| 2-Naphthyl | S | 5 | 99 | 85 |
| Ph | O | 10 | 75 | 80 |
Data sourced from a study on asymmetric fluorination using a Nickel Phosphine Complex. acs.org
Kinetic Resolution Techniques for Chiral α-Fluoroaryl Acetic Acids
Kinetic resolution provides an alternative pathway to enantioenriched α-fluoroaryl acetic acids from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for their separation.
A successful kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been achieved through enantioselective esterification. mdpi.comnih.gov This method employs a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), in conjunction with an achiral alcohol and a coupling agent. mdpi.comnih.gov The catalyst selectively promotes the esterification of one enantiomer of the carboxylic acid, leaving the unreacted enantiomer in high enantiomeric excess. This approach has been demonstrated to be effective for a range of 2-aryl-2-fluoropropanoic acids, providing both the optically active carboxylic acids and their corresponding esters with good to high enantiomeric excesses. mdpi.comnih.gov
The organocatalytic α-fluorination of racemic α-chloroaldehydes has also been shown to involve a kinetic resolution of the starting material, leading to α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.org Similarly, the dynamic kinetic resolution of chiral α-fluoro carbanions has been utilized in the stereoselective nucleophilic fluoroalkylation of imines to access chiral β-fluoro amines. cas.cnresearchgate.net
The following table presents data from the kinetic resolution of various racemic 2-aryl-2-fluoropropanoic acids.
| Aryl Group | Time (h) | Conversion (%) | ee (%) of Acid | ee (%) of Ester | Selectivity (s) |
| Phenyl | 24 | 51.2 | 95.1 | 90.9 | 49.3 |
| 4-Methylphenyl | 24 | 50.8 | 94.1 | 91.0 | 45.4 |
| 4-Methoxyphenyl | 24 | 51.1 | 93.7 | 90.0 | 42.1 |
| 3-Chlorophenyl | 24 | 50.5 | 95.5 | 93.6 | 65.5 |
Data adapted from a study on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. mdpi.com
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes offer a highly efficient and convergent approach to complex molecules from simple starting materials in a single synthetic operation. These strategies are particularly valuable for building molecular diversity and are increasingly being applied to the synthesis of fluorinated compounds.
Convergent Synthesis Approaches
Convergent synthesis, which involves the assembly of a molecule from several pre-synthesized fragments in a minimal number of steps, is a hallmark of MCRs. The Ugi four-component reaction, for instance, is a classic MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction and its variations have been adapted for the synthesis of complex fluorinated molecules, including derivatives of proline and other cyclic amino acids. researchgate.net
While direct examples of multi-component reactions for the synthesis of this compound are not prominent in the literature, the principles of convergent synthesis are being applied to create structurally related and other biologically active fluorinated molecules. mdpi.com These reactions often proceed through a cascade of events, where the product of one reaction becomes the substrate for the next in the same pot, avoiding the need for isolation and purification of intermediates. core.ac.uk The development of novel MCRs and cascade reactions remains a promising avenue for the efficient and diversity-oriented synthesis of α-fluoroaryl acetic acids and their analogues.
Mechanistic Investigations and Reaction Pathway Elucidation
Unraveling Catalytic Cycles in Fluorination Reactions
The direct α-C-H fluorination of aryl acetic acids, including 2-(2,4-dimethylphenyl)acetic acid, can be achieved using a boron-catalyzed approach. rsc.orgdntb.gov.ua While a detailed catalytic cycle for this specific transformation is not fully elucidated in the literature, a plausible pathway can be proposed based on established principles of boron-catalyzed α-functionalizations of carboxylic acids. nih.gov
The catalytic cycle is believed to commence with the reaction between the carboxylic acid and the boron catalyst, such as (AcO)4B2O, to form a boron carboxylate intermediate. nih.gov This reversible step is crucial as it enhances the acidity of the α-proton of the aryl acetic acid. In the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), this proton is abstracted to generate a boron enolate. nih.gov This enolate is the key nucleophilic species in the reaction.
The boron enolate then reacts with an electrophilic fluorinating agent, like Selectfluor. The enolate attacks the electrophilic fluorine atom of Selectfluor, leading to the formation of the α-fluorinated product, 2-(2,4-Dimethylphenyl)-2-fluoroacetic acid. In this step, the boron catalyst is regenerated, allowing it to re-enter the catalytic cycle.
A proposed catalytic cycle is depicted below:
Boron Carboxylate Formation: 2-(2,4-dimethylphenyl)acetic acid reacts with the boron catalyst.
Enolate Formation: A base deprotonates the α-carbon to form a boron enolate.
Electrophilic Fluorination: The boron enolate attacks the electrophilic fluorine of Selectfluor.
Product Formation and Catalyst Regeneration: The α-fluorinated product is formed, and the boron catalyst is regenerated.
Identification and Characterization of Reactive Intermediates
The key reactive intermediate in the boron-catalyzed α-fluorination of 2-(2,4-dimethylphenyl)acetic acid is the boron enolate. nih.gov The formation of this intermediate is facilitated by the interaction of the carboxylic acid with the boron catalyst, which increases the acidity of the α-proton, making it susceptible to deprotonation by a mild base. nih.gov
While direct spectroscopic observation and isolation of this specific boron enolate intermediate for 2-(2,4-dimethylphenyl)acetic acid has not been reported, its existence is strongly supported by mechanistic studies on related boron-catalyzed reactions of carboxylic acids. nih.gov The formation of enolates as key intermediates in the α-functionalization of carbonyl compounds is a well-established concept in organic chemistry.
In the context of electrophilic fluorination, the other crucial species is the electrophilic fluorinating agent, such as Selectfluor. This reagent provides the "F+" equivalent that is attacked by the nucleophilic enolate.
Influence of Reaction Parameters on Mechanism and Selectivity
The efficiency and selectivity of the α-fluorination of aryl acetic acids are significantly influenced by various reaction parameters, including the choice of catalyst, fluorinating agent, base, and solvent.
Catalyst and Fluorinating Agent: Systematic screening of catalysts and fluorinating agents has shown that the combination of a boron catalyst, such as (AcO)4B2O, and Selectfluor as the electrophilic fluorine source provides high yields of the desired α-fluoro aryl acetic acid. rsc.org
Table 1: Screening of Catalyst and Fluorinating Agent
| Entry | Catalyst | Fluorinating Agent | Yield (%) |
|---|---|---|---|
| 1 | (AcO)4B2O | Selectfluor | 88 |
| 2 | PhB(OH)2 | Selectfluor | 64 |
| 3 | B(OH)3 | Selectfluor | 74 |
| 4 | C6F5B(OH)2 | Selectfluor | 66 |
| 5 | B2pin2 | Selectfluor | 60 |
Reactions were performed with 2-(phenyl)acetic acid (0.10 mmol), fluorinating agent (0.10 mmol), catalyst (20 mol%), and DBU (2.5 equiv) in toluene (B28343) (1.0 mL) at 40 °C under N2 atmosphere for 24 h. Yields were determined by 1H NMR. rsc.org
Base and Catalyst Loading: The choice of base and its stoichiometry, as well as the catalyst loading, are critical for the reaction's success. The use of a non-nucleophilic organic base like DBU is essential for the deprotonation step to form the enolate without competing side reactions. Optimization studies have demonstrated that a catalyst loading of 15-20 mol% and a slight excess of the base are optimal for achieving high yields. rsc.org
Table 2: Screening of Base and Catalyst Loading
| Entry | Catalyst Loading (mol%) | Base (equiv) | Yield (%) |
|---|---|---|---|
| 1 | 20 | 2.5 | 88 |
| 2 | 5 | 2.5 | 22 |
| 3 | 10 | 2.5 | 65 |
| 4 | 15 | 2.5 | 89 |
| 5 | 20 | 2.0 | 78 |
Reactions were performed with 2-(phenyl)acetic acid (0.10 mmol), Selectfluor (0.10 mmol), (AcO)4B2O, and DBU in toluene (1.0 mL) at 40 °C under N2 atmosphere for 24 h. Yields were determined by 1H NMR. rsc.org
Applications in Advanced Organic Synthesis and Materials Science Precursors
Role as a Synthetic Precursor for Complex Fluorinated Architectures
2-(2,4-Dimethylphenyl)-2-fluoroacetic acid belongs to the class of α-fluoro aryl acetic acids, which are pivotal starting materials for creating intricate, high-value fluorinated molecules. rsc.org The presence of the α-fluoro-α-aryl motif allows for its elaboration into a variety of complex structures, particularly unnatural amino acids and their derivatives, which are of significant interest in peptide chemistry and drug discovery. mdpi.comresearchgate.net
The synthesis of α-fluoroalkyl-α-amino acids is a prominent application for precursors of this type. mdpi.com These specialized amino acids, when incorporated into peptides, can induce specific conformational constraints and enhance resistance to enzymatic degradation. rsc.org The development of synthetic methodologies to access complex, unnatural fluorine-containing amino acids has grown rapidly, utilizing advances in catalysis and synthetic strategies to build upon core structures like α-fluoro aryl acetic acids. researchgate.netrsc.org The 2,4-dimethylphenyl group offers steric and electronic properties that can be exploited in subsequent synthetic transformations, while the carboxylic acid handle provides a reactive site for amide bond formation or other derivatizations.
Table 1: Examples of Complex Architectures Derived from α-Fluoro Aryl Acetic Acid Precursors
| Target Molecular Class | Synthetic Utility | Potential Application Area |
|---|---|---|
| α-Fluoroalkyl-α-Amino Acids | Incorporation into peptide backbones to confer unique structural and stability properties. mdpi.comrsc.org | Medicinal Chemistry, Chemical Biology |
| Fluorinated Heterocycles | Used as core structures in the development of new bioactive compounds. nih.gov | Pharmaceuticals, Agrochemicals |
| Multi-Stereocenter Fluorinated Compounds | Building blocks for chiral drugs where the fluorine atom plays a key role in biological activity. nih.gov | Drug Discovery, Asymmetric Synthesis |
| Bioactive Molecule Analogues | Modification of existing profen drugs and other bioactive molecules to improve their properties. rsc.org | Pharmaceutical Development |
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful paradigm in chemical synthesis that enables the modification of complex molecules at advanced stages, avoiding the need for de novo synthesis to produce analogues. nih.govchemrxiv.org For a molecule like this compound, LSF strategies would primarily target the C-H bonds on the dimethylphenyl ring, allowing for the introduction of new substituents to rapidly explore structure-activity relationships (SAR). nih.gov
Advances in C-H activation chemistry have provided a toolkit for such transformations. nih.gov The aromatic ring of this compound possesses several C-H bonds that could potentially be functionalized. Directed or non-directed catalytic processes could be employed to introduce groups such as aryl, alkyl, or various heteroatoms. This approach is highly efficient, as it leverages the existing core structure to generate a library of derivatives, each with potentially different biological or material properties. While specific LSF studies on this exact compound are not extensively documented, the principles of modern synthetic chemistry provide a clear roadmap for its potential derivatization.
Table 2: Potential Late-Stage Functionalization Reactions for the Aryl Ring
| Reaction Type | Reagents/Catalyst (Examples) | Potential Outcome |
|---|---|---|
| C-H Arylation | Palladium catalyst, Aryl halide/triflate | Introduction of a new aryl or heteroaryl group |
| C-H Borylation | Iridium catalyst, B₂pin₂ | Installation of a boronic ester for further cross-coupling |
| C-H Halogenation | Electrophilic halogenating agents | Introduction of Cl, Br, or I for subsequent reactions |
| C-H Alkylation/Alkenylation | Photoredox or transition-metal catalysis | Formation of new C-C bonds with alkyl or vinyl groups nih.gov |
Development of Fluorinated Probes and Tools for Chemical Research
The fluorine atom is not only a modulator of biological activity but also a powerful tool for chemical and biological research. Its unique nuclear properties make it an excellent probe for various analytical techniques. rsc.org Compounds like this compound can serve as precursors for the synthesis of fluorinated probes and tracers. mdpi.com
The stable isotope, fluorine-19 (¹⁹F), is 100% naturally abundant and has a nuclear spin of ½, making it highly suitable for Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating a ¹⁹F-containing moiety into a larger molecule allows researchers to study its binding, conformation, and environment with minimal background signal.
Furthermore, the radioactive isotope, fluorine-18 (B77423) (¹⁸F), is a positron emitter with a convenient half-life, making it the most widely used radionuclide for Positron Emission Tomography (PET) imaging. nih.gov Synthetic precursors containing fluorine can be adapted for radiolabeling with ¹⁸F. These ¹⁸F-labeled molecules, often analogues of metabolites or drugs, can be used to visualize and quantify biological processes in vivo, providing critical information in drug development and disease diagnosis. researchgate.net The incorporation of building blocks like this compound into larger molecular designs is a key strategy for creating these advanced research tools. mdpi.comnih.gov
Table 3: Applications of Fluorine Isotopes in Chemical Research Tools
| Isotope | Technique | Key Advantages | Research Application |
|---|---|---|---|
| Fluorine-19 (¹⁹F) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High sensitivity, no background signal, sensitive to local chemical environment. mdpi.com | Studying protein-ligand interactions, conformational analysis, in vivo cell tracking. |
| Fluorine-18 (¹⁸F) | Positron Emission Tomography (PET) Imaging | High-resolution imaging, quantitative analysis of biological processes in vivo. nih.gov | Preclinical and clinical imaging of metabolic pathways, receptor occupancy studies, and disease diagnosis. researchgate.net |
Emerging Trends and Future Research Directions
Sustainable and Greener Fluorination Methodologies
The chemical industry is increasingly shifting towards more environmentally benign and sustainable practices. In the context of synthesizing compounds like 2-(2,4-dimethylphenyl)-2-fluoroacetic acid, this translates to developing fluorination methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Photoredox and Electrochemical Fluorination: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-fluorine bonds under mild conditions. mdpi.comvapourtec.com This strategy avoids the harsh reagents often used in traditional fluorination reactions. For instance, the direct conversion of aliphatic carboxylic acids to alkyl fluorides can be achieved through a photoredox-assisted decarboxylative fluorination process. nih.gov This method is amenable to a wide variety of carboxylic acids and proceeds via an oxidative quenching pathway. nih.gov
Similarly, electrochemical methods offer a green alternative by using electricity as a traceless reagent to drive reactions. Recent advancements include the electrochemical deoxyfluorination of arenes and phenols. utah.edunih.govacs.orgmst.edu These techniques often use stable and readily available fluoride (B91410) sources like triethylamine (B128534) trihydrofluoride (NEt3·3HF) and can be performed in undivided electrochemical cells, simplifying the experimental setup. utah.edunih.govacs.org The mechanism for these transformations can involve the generation of a radical cation intermediate which is then trapped by a fluoride ion. utah.edumst.edu
Biocatalysis and Enzymatic Fluorination: Nature has its own machinery for creating C-F bonds, exemplified by the fluorinase enzyme found in Streptomyces cattleya. acs.org While the natural scope of biological fluorination is limited, researchers are engineering biosynthetic pathways to incorporate fluorine into more complex molecules. nih.gov By exploiting the fluoroacetate (B1212596) pathway, engineered polyketide synthase systems can use fluorinated building blocks to create fluorinated natural product scaffolds. nih.gov A chemoenzymatic approach using aldolase-catalyzed reactions between fluoropyruvate and aromatic aldehydes can produce syn-configured α-fluoro β-hydroxy carboxylic acids with excellent enantioselectivity (>98% ee). researchgate.netwhiterose.ac.uk These green methodologies hold promise for the sustainable production of chiral fluorinated compounds.
| Methodology | Key Features | Advantages | Potential Application for this compound Synthesis |
|---|---|---|---|
| Photoredox Catalysis | Uses visible light to initiate reaction; mild conditions. mdpi.com | High functional group tolerance; reduced use of harsh reagents. mdpi.comnih.gov | Decarboxylative fluorination of a precursor acid or direct C-H fluorination of the parent aryl acetic acid. |
| Electrochemical Synthesis | Uses electricity as a "reagent"; controlled potential/current. utah.eduacs.org | Avoids stoichiometric oxidants/reductants; high selectivity. nih.gov | Deoxyfluorination of a phenolic precursor or direct oxidative fluorination. |
| Biocatalysis/Enzymatic | Utilizes enzymes (e.g., fluorinases, aldolases) for C-F bond formation. nih.govresearchgate.net | Exceptional stereo- and regioselectivity; aqueous reaction conditions. whiterose.ac.uk | Enantioselective synthesis starting from a fluorinated precursor and 2,4-dimethylbenzaldehyde. |
Advancements in Chemo-, Regio-, and Stereoselective Syntheses
Creating the single, defined stereocenter in this compound requires precise control over the reaction's chemo-, regio-, and stereoselectivity. Modern synthetic chemistry has made significant strides in this area, particularly through catalysis.
Asymmetric Organocatalysis: Organocatalysis has become an indispensable tool for asymmetric synthesis, including fluorination. chimia.ch Chiral amines, such as imidazolidinones, can catalyze the direct enantioselective α-fluorination of aldehydes using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). princeton.edu This enamine catalysis approach provides access to α-fluoro aldehydes, which are valuable precursors to the desired α-fluoro carboxylic acids. princeton.edu Similarly, cinchona alkaloid amines have been used in one-pot fluorination and Robinson annulation sequences to generate fluorinated cyclohexenones with excellent enantioselectivity (up to 99% ee). nih.gov These strategies highlight the power of organocatalysis to create fluorine-bearing stereocenters with high fidelity.
Transition Metal Catalysis: Transition metal-catalyzed reactions offer complementary strategies for stereoselective C-F bond formation. While not as common for direct asymmetric fluorination, methods like rhodium-catalyzed cyclopropanation using α-aryldiazoesters can create complex structures with quaternary carbon stereocenters adjacent to other functional groups. nih.gov The development of new chiral ligands continues to push the boundaries of what is possible in asymmetric catalysis.
Late-Stage Functionalization (LSF): A particularly powerful strategy in modern synthesis, especially for medicinal chemistry, is late-stage functionalization (LSF). nih.govrsc.org LSF aims to introduce fluorine atoms into complex molecules at a late step in the synthesis, allowing for rapid generation of analogs for structure-activity relationship (SAR) studies. nih.govacs.org This can be achieved through C-H activation and subsequent fluorination. rsc.orgberkeley.edu For a molecule like this compound, LSF could potentially be applied to a precursor molecule, directly installing the fluorine atom at the α-position.
| Catalytic System | General Approach | Key Reagents/Catalysts | Achieved Selectivity |
|---|---|---|---|
| Organocatalysis | Enantioselective α-fluorination of carbonyl precursors. princeton.edu | Chiral imidazolidinones, Cinchona alkaloids. princeton.edunih.gov | High enantioselectivity (often >90% ee). nih.gov |
| Phase Transfer Catalysis | Asymmetric fluorination using inorganic fluoride salts. digitellinc.com | Chiral bis-urea catalysts. digitellinc.com | Unlocks use of nucleophilic fluoride for asymmetric synthesis. digitellinc.com |
| Frustrated Lewis Pair (FLP) Chemistry | Stereoselective C-F activation of gem-difluoro compounds. nih.gov | Chiral sulfide (B99878) (Lewis base) and borane (B79455) (Lewis acid). nih.gov | High diastereoselectivity (up to 95:5 dr). nih.gov |
New Frontiers in Fluorine Chemistry for Complex Molecule Construction
The field of fluorine chemistry is continually expanding, with new reagents and concepts enabling the construction of increasingly complex and novel fluorinated molecules.
Fluorinated Building Blocks: One powerful approach involves the use of versatile, fluorine-containing building blocks. Diethyl 2-fluoromalonate ester, for instance, can be used to synthesize 2-fluoro-2-arylacetic acid derivatives. researchgate.net The development of novel methods for creating and utilizing such synthons is a key area of research. Photoelectrocatalysis has recently been employed for the decarboxylative cross-coupling of α-CF3 carboxylic acids, demonstrating a new way to use fluorinated acids as a source of fluoroalkyl radicals for C-C bond formation. nih.gov
C-F Bond Functionalization: Historically, the carbon-fluorine bond was considered too strong to be a useful synthetic handle. However, modern methods are challenging this paradigm. The activation and subsequent functionalization of C-F bonds are emerging as a new frontier. researchgate.net For example, frustrated Lewis pairs (FLPs) have been used for the monoselective C–F activation of geminal difluoroalkanes, allowing for the stereoselective synthesis of monofluorinated compounds. nih.gov This desymmetrization approach provides access to stereoenriched fluorocarbons that are difficult to obtain through other methods. nih.gov
Expanding the Scope of Fluorinating Reagents: The development of new fluorinating reagents with improved safety, selectivity, and reactivity profiles is ongoing. While reagents like Selectfluor® are now commonplace for electrophilic fluorination, research continues into catalytic methods that can utilize simpler fluoride sources like HF or fluoride salts. acs.orgresearchgate.net The combination of photoredox catalysis with a broad range of fluorinating compounds is expanding the toolkit available to synthetic chemists for introducing fluorine into arenes and heteroarenes. mdpi.comvapourtec.com
The synthesis of specific molecules like this compound will directly benefit from these overarching advancements. Future research will likely focus on combining the principles of sustainability, stereocontrol, and novel reactivity to devise even more efficient and elegant synthetic routes to this and other important fluorinated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
